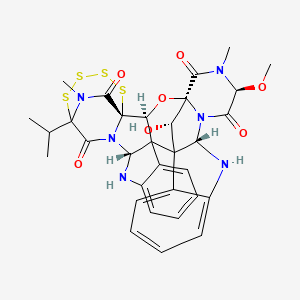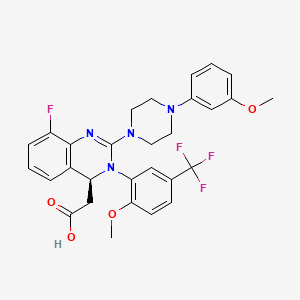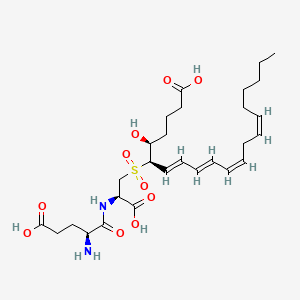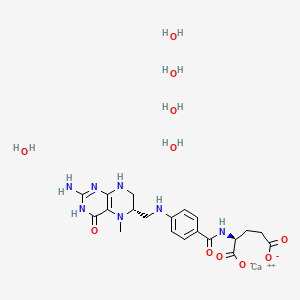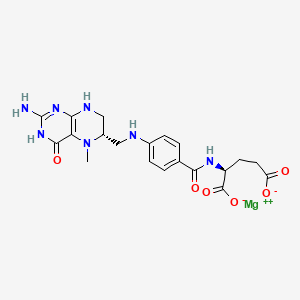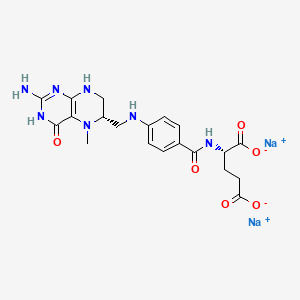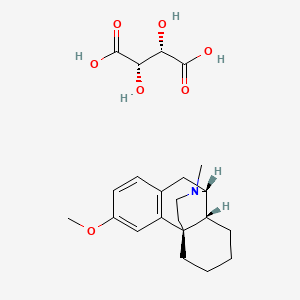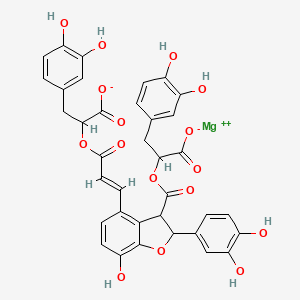
Magnesium lithospermate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Lithospermate B, also known as Magnesium lithospermate B (MLB), is a biologically active compound of the water-soluble fraction of Salvia miltiorrhiza . It exhibits various biological functions, including antidiabetic, neuroprotective, and antioxidant effects .
Target of Action
The primary targets of MLB are PPARβ/δ in fibroblasts and the kidney-gut axis . PPARβ/δ is known for its insulin-sensitizing and anti-inflammatory effects in the liver . The kidney-gut axis is involved in kidney damage pathogenesis .
Mode of Action
MLB interacts with its targets by activating PPARβ/δ, which improves glucose tolerance in the livers of aging and obese animal models . It also targets the kidney-gut axis, modulating the disordered gut microbiome and bile acid metabolism .
Biochemical Pathways
MLB affects several biochemical pathways. It ameliorates aging or obesity-induced disruption of insulin signaling in the liver . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity . In the kidney-gut axis, MLB changes the microbiome composition and bile acid metabolic profiles .
Pharmacokinetics
It is known that mlb has low oral bioavailability, limiting its clinical application to the intravenous route .
Result of Action
MLB’s action results in several molecular and cellular effects. It decreases the protein levels of a gluconeogenic phosphoenolpyruvate carboxykinase, a marker of aging and obesity-induced increase . It also reduces the protein levels of ER stress markers, suggesting that MLB inhibits aging or obesity-induced ER stress . In the kidney-gut axis, MLB significantly decreases 24-h urinary albumin levels and total fecal bile acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MLB. For instance, the gut microbiome, which can shift markedly in chronic kidney disease patients and uremic rats, may be associated with kidney injury and diabetes mellitus progression . MLB’s ability to modulate this disordered gut microbiome and bile acid metabolism might be a key factor in its therapeutic effect .
Biochemical Analysis
Biochemical Properties
Lithospermate B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that Lithospermate B is a PPARβ/δ agonist in fibroblasts . PPARs heterodimerize with retinoid X receptors (RXRs) and bind to PPAR response elements (PPRE), in the promoter region of their target genes, regulating the transcription of target genes .
Cellular Effects
Lithospermate B has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Lithospermate B has been shown to improve glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .
Molecular Mechanism
Lithospermate B exerts its effects at the molecular level through various mechanisms. It activates PPARβ/δ and improves glucose tolerance in the livers of aging and obese animal models . It also suppresses ER stress- and inflammasome-related signaling molecules induced by aging and obesity .
Temporal Effects in Laboratory Settings
The effects of Lithospermate B change over time in laboratory settings. For instance, the protein levels of ER stress markers including ATF6α, p-PERK, p-IRE, and p-JNK were increased in the aging or obese animal model, but Lithospermate B treatment reduced them .
Dosage Effects in Animal Models
The effects of Lithospermate B vary with different dosages in animal models. For example, orally administered low-dose Lithospermate B was found to alleviate kidney injury in diabetic nephropathy (DN) rats .
Metabolic Pathways
Lithospermate B is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it has been shown to improve insulin sensitivity and related signaling pathways in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithospermate B can be synthesized through various chemical reactions involving the extraction and purification from Salvia miltiorrhiza. One method involves the use of magnesium salts to extract and purify the compound, resulting in high-purity lithospermate B .
Industrial Production Methods: Industrial production of lithospermate B typically involves the extraction from Salvia miltiorrhiza plant material or its extracts. The process includes the addition of magnesium salts to enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Lithospermate B undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving lithospermate B include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products Formed: The major products formed from the reactions involving lithospermate B include various derivatives with enhanced biological activities. These derivatives are often used in further scientific research and pharmaceutical applications .
Scientific Research Applications
Lithospermate B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other biologically active compounds. In biology, it is studied for its effects on cellular processes and signaling pathways. In medicine, lithospermate B is investigated for its potential therapeutic effects on conditions such as diabetes, neurodegenerative diseases, and cardiovascular disorders .
Comparison with Similar Compounds
Similar Compounds: Lithospermate B is similar to other compounds derived from Salvia miltiorrhiza, such as lithospermate A and salvianolic acid B. These compounds share similar biological activities but differ in their chemical structures and specific effects .
Uniqueness: What sets lithospermate B apart from its similar compounds is its unique ability to modulate multiple signaling pathways simultaneously. This multi-targeted approach enhances its therapeutic potential and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
magnesium;2-[(E)-3-[3-[1-carboxylato-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16.Mg/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17;/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48);/q;+2/p-2/b10-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUBYMNVOPVATP-OAZHBLANSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CC(C(=O)[O-])OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)[O-])O)O.[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28MgO16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary mechanisms of action attributed to MLB?
A1: MLB exhibits its effects through several interconnected mechanisms, primarily:
- Antioxidant Activity: MLB acts as a potent antioxidant, scavenging free radicals like superoxide and peroxynitrite. This activity helps protect cells from oxidative stress, a key factor in various diseases. [, , ]
- Modulation of the Kallikrein-Kinin System: MLB has been shown to increase urinary and renal kallikrein activity. Kallikrein, an enzyme involved in blood pressure regulation, cleaves kininogen to release kinins, which have vasodilatory effects. [, , ]
- Prostaglandin Modulation: MLB influences prostaglandin synthesis. It increases the production of vasodilatory prostaglandins like PGE2 and 6-keto-PGF1α, contributing to improved renal function and blood pressure control. [, , ]
- Anti-inflammatory Effects: MLB exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6, potentially by modulating signaling pathways like NF-κB. [, , ]
- PPARβ/δ Agonism: MLB has been identified as a PPARβ/δ agonist. This nuclear receptor plays a role in lipid and glucose metabolism, and its activation by MLB may contribute to its anti-diabetic and insulin-sensitizing effects. [, ]
Q2: How does MLB affect renal function?
A2: MLB demonstrates significant renoprotective effects, primarily by:
- Improving Renal Blood Flow: MLB increases renal blood flow, glomerular filtration rate, and renal plasma flow. This improvement is likely mediated by its vasodilatory effects through the kallikrein-kinin system and prostaglandin modulation. [, , , ]
- Reducing Oxidative Stress in the Kidneys: By scavenging free radicals, MLB mitigates oxidative damage in renal tissues, which is crucial for maintaining renal function. [, ]
- Inhibiting Renal Fibrosis: MLB has shown potential in inhibiting the accumulation of extracellular matrix proteins in the kidneys, a hallmark of progressive renal diseases. []
Q3: What are the potential cardiovascular benefits of MLB?
A3: MLB exhibits various cardioprotective effects, including:
- Blood Pressure Reduction: MLB demonstrates a blood pressure-lowering effect, potentially mediated by its influence on the kallikrein-kinin system, prostaglandin synthesis, and its vasodilatory properties. [, , ]
- Endothelial Protection: MLB can protect endothelial cells from damage caused by hypoxia and hyperlipidemia, contributing to improved vascular function. [, ]
- Anti-Apoptotic Effects in Cardiac Cells: MLB has shown the ability to reduce apoptosis in cardiac cells, potentially by protecting against oxidative stress and mitochondrial dysfunction. []
Q4: How does MLB interact with the NADPH oxidase pathway?
A4: MLB has been shown to inhibit the activity of NADPH oxidase, a key enzyme responsible for generating reactive oxygen species (ROS). This inhibition leads to a reduction in oxidative stress and downstream inflammatory responses. [, ]
Q5: What is the molecular formula and weight of MLB?
A5: The molecular formula of MLB is C30H26MgO14, and its molecular weight is 646.7 g/mol. [, ]
Q6: Are there any specific structural features of MLB that contribute to its activity?
A6: Yes, the presence of dihydroxyl groups and double bonds within the MLB structure are believed to be essential for its antioxidant and peroxynitrite scavenging activities. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
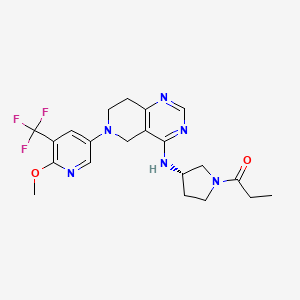
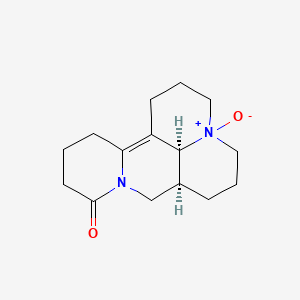
![[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate](/img/structure/B608523.png)

